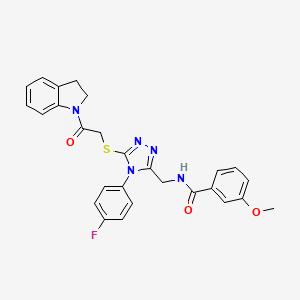

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Description

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a fluorophenyl group at position 4 of the triazole core, a thioether linkage at position 5 connected to a 2-(indolin-1-yl)-2-oxoethyl moiety, and a 3-methoxybenzamide substituent at the N-methyl position. Its synthesis likely involves S-alkylation of a triazole-thione precursor with α-halogenated ketones, as described in analogous protocols for related compounds . Structural confirmation would rely on techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with key spectral features including the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) to confirm the thione tautomer .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN5O3S/c1-36-22-7-4-6-19(15-22)26(35)29-16-24-30-31-27(33(24)21-11-9-20(28)10-12-21)37-17-25(34)32-14-13-18-5-2-3-8-23(18)32/h2-12,15H,13-14,16-17H2,1H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPPLKGUQFSJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Thioether Substituents: The target compound’s 2-(indolin-1-yl)-2-oxoethyl group distinguishes it from phenyl (e.g., [10–15]) or thiophenyl (e.g., 573705-89-2) analogs. Indole’s aromaticity and hydrogen-bonding capacity may improve target selectivity, particularly in neurological targets . Compounds like 878065-05-5 feature a hydroxyamino-oxoethyl thioether, which could confer redox activity or metal-binding properties absent in the target compound .

Benzamide Modifications :

- The 3-methoxybenzamide group in the target compound contrasts with the 4-methoxybenzamide in 878065-05-3. Meta-substitution may alter steric hindrance and dipole moments, impacting receptor binding .

Triazole Core Substitutions :

- Fluorophenyl at R1 (target) vs. sulfonylphenyl ([10–15]) or benzyl (878065-05-5): Fluorine’s electronegativity enhances metabolic resistance, while sulfonyl groups improve solubility .

Physicochemical and Pharmacological Properties

- Lipophilicity: The indolin-1-yl group (logP ~2.5) may increase lipophilicity compared to phenyl (logP ~2.1) or hydroxyamino (logP ~1.8) substituents, affecting membrane permeability .

- Solubility: The 3-methoxybenzamide moiety could improve aqueous solubility relative to non-polar substituents (e.g., benzyl in 878065-05-5) .

- Biological Activity: S-alkylated triazoles often exhibit antimicrobial, anticancer, or kinase inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.